molecular formula C14H21NO3 B14840861 4-Cyclopropoxy-3,5-diisopropoxypyridine

4-Cyclopropoxy-3,5-diisopropoxypyridine

Cat. No.: B14840861
M. Wt: 251.32 g/mol
InChI Key: UHVNLQFOICLMRQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3,5-diisopropoxypyridine is a chemical compound with the molecular formula C14H21NO3 It is a derivative of pyridine, featuring cyclopropoxy and diisopropoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3,5-diisopropoxypyridine typically involves the reaction of pyridine derivatives with cyclopropyl and isopropyl reagents under specific conditions. One common method involves the use of cyclopropyl bromide and isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3,5-diisopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or diisopropoxy groups, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with modified functional groups.

Scientific Research Applications

4-Cyclopropoxy-3,5-diisopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions, including cross-coupling and cyclization reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3,5-diisopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-3,5-dimethylpyridine: Similar structure but with methyl groups instead of isopropoxy groups.

    4-Cyclopropoxy-3,5-diethoxypyridine: Similar structure but with ethoxy groups instead of isopropoxy groups.

    4-Cyclopropoxy-3,5-dipropoxypyridine: Similar structure but with propoxy groups instead of isopropoxy groups.

Uniqueness

4-Cyclopropoxy-3,5-diisopropoxypyridine is unique due to the presence of both cyclopropoxy and diisopropoxy groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-cyclopropyloxy-3,5-di(propan-2-yloxy)pyridine

InChI

InChI=1S/C14H21NO3/c1-9(2)16-12-7-15-8-13(17-10(3)4)14(12)18-11-5-6-11/h7-11H,5-6H2,1-4H3

InChI Key

UHVNLQFOICLMRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=CC(=C1OC2CC2)OC(C)C

Origin of Product

United States

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